Trihexyphenidyl hydrochloride

Catalog No.
S520861
CAS No.
52-49-3
M.F
C20H32ClNO
M. Wt
337.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trihexyphenidyl hydrochloride

CAS Number

52-49-3

Product Name

Trihexyphenidyl hydrochloride

IUPAC Name

1-cyclohexyl-1-phenyl-3-piperidin-1-ylpropan-1-ol;hydrochloride

Molecular Formula

C20H32ClNO

Molecular Weight

337.9 g/mol

InChI

InChI=1S/C20H31NO.ClH/c22-20(18-10-4-1-5-11-18,19-12-6-2-7-13-19)14-17-21-15-8-3-9-16-21;/h1,4-5,10-11,19,22H,2-3,6-9,12-17H2;1H

InChI Key

QDWJJTJNXAKQKD-UHFFFAOYSA-N

SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl

Solubility

>50.7 [ug/mL] (The mean of the results at pH 7.4)

Synonyms

(±)-α-Cyclohexyl-α-phenyl-1-piperidinepropanol hydrochloride; D,L-Trihexyphenidyl Hydrochloride; α-Cyclohexyl-α-phenyl-1-piperidinepropanol Hydrochloride; (±)-Trihexyphenidyl Hydrochloride; 1-Phenyl-1-cyclohexyl-3-piperidyl-1-propanol Hydrochloride; 3-(1-Piper

Canonical SMILES

C1CCC(CC1)C(CCN2CCCCC2)(C3=CC=CC=C3)O.Cl

Understanding Mechanisms of Action in Parkinson's Disease:

Although trihexyphenidyl is not a first-line treatment for Parkinson's disease due to the availability of more effective options with fewer side effects, it can still be used as an adjunct therapy. Researchers are interested in understanding the specific mechanisms by which trihexyphenidyl improves symptoms like tremors and rigidity. This knowledge could contribute to the development of new and improved treatments for Parkinson's disease. []

Investigating Potential Uses Beyond Parkinson's Disease:

Given its anticholinergic properties, trihexyphenidyl has been explored for potential applications in other conditions beyond Parkinson's disease. Some research has investigated its use in managing symptoms of drug-induced movement disorders caused by medications used to treat other conditions, such as schizophrenia and bipolar disorder. [] However, due to its side effect profile, trihexyphenidyl is generally not considered a first-line treatment for these conditions.

Trihexyphenidyl hydrochloride is an anticholinergic agent primarily used to manage symptoms associated with Parkinson's disease and drug-induced extrapyramidal symptoms. It was first identified in 1949 and has since been utilized for its ability to alleviate muscle stiffness, tremors, and spasms. The drug operates as a centrally acting muscarinic antagonist, with a higher affinity for the M1 subtype of muscarinic acetylcholine receptors, which are predominantly located in the brain. Trihexyphenidyl is marketed under various brand names, including Artane, and is generally administered orally in tablet or liquid form .

THP's therapeutic effect arises from its ability to antagonize muscarinic acetylcholine receptors in the central nervous system []. Acetylcholine plays a crucial role in muscle control. By blocking these receptors, THP reduces the stimulatory effects of acetylcholine on muscles, leading to decreased rigidity and improved movement in patients with Parkinson's disease []. However, this mechanism can also cause side effects like dry mouth, constipation, and blurred vision due to its influence on other cholinergic functions [].

THP is generally well-tolerated, but side effects are common, especially at higher doses. These can include dry mouth, constipation, dizziness, drowsiness, blurred vision, and cognitive impairment. In severe cases, THP overdose can lead to hallucinations, confusion, and seizures [].

During its synthesis and metabolism. Notably, it can be synthesized through two primary pathways: a linear synthesis involving the aminomethylation of acetophenone followed by a Grignard reaction, and a convergent synthesis approach .

In the human body, trihexyphenidyl is metabolized through hydroxylation of its alicyclic groups, with minimal enterohepatic circulation noted. The drug is primarily eliminated via urine, with an average half-life ranging from 3.2 to 10 hours depending on individual metabolic factors .

Trihexyphenidyl exhibits significant biological activity through its action on the central nervous system. It effectively blocks acetylcholine at muscarinic receptors, leading to reduced muscle rigidity and improved motor control in patients with Parkinson's disease. Its anticholinergic properties also help mitigate involuntary movements caused by antipsychotic medications . The onset of action typically occurs within one hour post-administration, with peak effects observed between two to three hours .

The synthesis of trihexyphenidyl can be approached through:

  • Linear Synthesis:
    • Step 1: Aminomethylation of acetophenone using paraformaldehyde and piperidine to yield 2-(1-piperidino)propiophenone.
    • Step 2: Reaction of the resultant compound with cyclohexylmagnesium bromide in a Grignard reaction.
  • Convergent Synthesis: This method combines different synthetic routes to yield the final compound more efficiently .

Trihexyphenidyl is primarily indicated for:

  • Parkinson's Disease: It alleviates symptoms such as tremors and rigidity.
  • Drug-Induced Extrapyramidal Symptoms: Effective against involuntary movements resulting from antipsychotic medications.
  • Other Uses: It has been utilized in treating essential tremor, akathisia, and even as an antidote in organophosphate poisoning .

Despite its efficacy, trihexyphenidyl is not typically a first-line treatment due to potential side effects and has largely been replaced by newer therapies like levodopa .

Trihexyphenidyl interacts with various medications and substances:

  • Antipsychotics: Often used in conjunction with drugs like fluphenazine or haloperidol to manage extrapyramidal symptoms.
  • Dopamine Agonists: Can be combined with agents such as cabergoline for enhanced therapeutic effects.
  • Antacids: Certain antacids containing magnesium or aluminum can hinder the absorption of trihexyphenidyl; hence timing between doses is crucial .

Adverse interactions may include increased risk of side effects such as confusion, hallucinations, and other central nervous system disturbances when used alongside other anticholinergics or sedatives.

Trihexyphenidyl shares similarities with several other anticholinergic agents used for similar therapeutic purposes. Below is a comparison highlighting its uniqueness:

CompoundPrimary UseMechanism of ActionUnique Features
TrihexyphenidylParkinson's diseaseMuscarinic antagonistHigher affinity for M1 receptors
BenztropineParkinson's diseaseAnticholinergicAlso inhibits dopamine reuptake
BiperidenParkinson's diseaseAnticholinergicMore selective for central receptors
ProcyclidineParkinson's diseaseAnticholinergicLonger half-life
OrphenadrineMuscle spasmsAnticholinergicAnalgesic properties

Trihexyphenidyl stands out due to its specific receptor affinity and its historical significance as one of the earlier treatments for parkinsonism .

The discovery and development of trihexyphenidyl hydrochloride marked a pivotal moment in the treatment of movement disorders, emerging from systematic research into antispasmodic compounds during the late 1940s. The compound's discovery was first published in 1949 as part of a comprehensive study investigating drugs with antispasmodic activity. This breakthrough occurred during an era when therapeutic options for Parkinson's disease were severely limited, making the identification of an effective anticholinergic agent particularly significant for neurological medicine.

The clinical validation of trihexyphenidyl hydrochloride proceeded rapidly following its initial discovery, with the first human trials conducted in 1949 demonstrating remarkable therapeutic potential. In the inaugural clinical study, 117 patients aged 25-78 years received the therapy at starting doses ranging from 1-2.5 mg administered two to three times daily, with dosage adjustments based on individual clinical response. The results were highly encouraging, with more than three-quarters of participants (76.1%) reporting at least some improvement in their Parkinson's disease symptoms. A concurrent study involving 69 Parkinson's patients across a broader age range of 12-78 years corroborated these findings, with 77% of participants experiencing symptom improvement.

The regulatory approval of trihexyphenidyl hydrochloride followed a remarkably swift timeline, reflecting the urgent medical need for effective Parkinson's disease treatments. The United States Food and Drug Administration granted approval for the compound on May 13, 1949, under the brand name Artane, manufactured by Lederle Laboratories. This approval represented one of the earliest specific treatments for Parkinson's disease, predating the introduction of levodopa by more than two decades. The European regulatory pathway proceeded similarly, with the compound receiving widespread approval across multiple jurisdictions for the treatment of parkinsonism and related movement disorders.

Chemical Classification and Taxonomy

Trihexyphenidyl hydrochloride belongs to the phenylpropylamines class of compounds, representing a distinct category within the broader antimuscarinic drug family. The compound's systematic classification places it within the anticholinergic agents, specifically as a non-selective muscarinic acetylcholine receptor antagonist with preferential binding affinity for central nervous system receptors. According to the Anatomical Therapeutic Chemical (ATC) classification system, trihexyphenidyl is designated under code N04AA01, categorizing it within the antiparkinson drugs subgroup of dopaminergic agents.

The chemical nomenclature of trihexyphenidyl follows standardized International Union of Pure and Applied Chemistry (IUPAC) conventions, with the complete systematic name being (RS)-1-cyclohexyl-1-phenyl-3-(1-piperidyl)propan-1-ol. This nomenclature reflects the compound's complex molecular architecture, incorporating multiple ring systems that contribute to its pharmacological activity. The hydrochloride salt form, trihexyphenidyl hydrochloride, carries the molecular formula C₂₀H₃₂ClNO and a molecular weight of 337.927 daltons. The compound exists as a racemic mixture containing both R and S enantiomers, with distinct CAS registry numbers: 40520-25-0 for the R-enantiomer and 40520-24-9 for the S-enantiomer.

The compound's classification within pharmaceutical chemistry encompasses multiple therapeutic categories, including antispasmodic agents, antiparkinson drugs, and antimuscarinic compounds. This multi-faceted classification reflects the diverse therapeutic applications of trihexyphenidyl hydrochloride across various neurological and movement disorders. The drug's inclusion in the World Health Organization's List of Essential Medicines underscores its fundamental importance in global healthcare systems.

Significance in Pharmaceutical Chemistry

Trihexyphenidyl hydrochloride occupies a unique position in pharmaceutical chemistry as a prototype anticholinergic agent that has significantly influenced the development of subsequent neurological therapeutics. The compound's discovery marked the beginning of systematic anticholinergic therapy for movement disorders, establishing fundamental principles that continue to guide modern drug development in this therapeutic area. Its significance extends beyond direct therapeutic applications to encompass its role as a reference compound for structure-activity relationship studies and mechanistic investigations of muscarinic receptor antagonism.

The pharmaceutical importance of trihexyphenidyl hydrochloride is exemplified by its continued inclusion in essential medicine lists despite the availability of newer therapeutic options. An estimated 50-75% of individuals with Parkinson's disease demonstrate positive therapeutic responses to trihexyphenidyl, experiencing 20-30% symptomatic improvement. This consistent efficacy profile has maintained the compound's clinical relevance, particularly in resource-limited settings where more expensive dopaminergic therapies may not be readily available. The drug's long duration of action, ranging from 6-12 hours depending on dosage, provides additional therapeutic advantages in clinical practice.

The compound has also served as a valuable pharmacological tool for investigating cholinergic-dopaminergic interactions in the central nervous system. Research utilizing trihexyphenidyl has contributed to understanding the delicate neurotransmitter balance underlying normal motor function and the pathophysiology of movement disorders. These investigations have informed the development of combination therapies and have enhanced understanding of the mechanisms underlying both therapeutic effects and adverse reactions associated with anticholinergic agents.

General Structural Features

The molecular architecture of trihexyphenidyl hydrochloride exhibits sophisticated structural complexity that directly correlates with its pharmacological properties and therapeutic efficacy. The compound's structure incorporates three distinct ring systems: a phenyl ring, a cyclohexyl ring, and a piperidine ring, each contributing specific physicochemical and pharmacological characteristics. The central carbon atom serves as a quaternary center, bearing both the cyclohexyl and phenyl substituents while maintaining a tertiary alcohol functionality that influences the compound's hydrogen bonding properties and membrane permeability.

The stereochemical complexity of trihexyphenidyl arises from the presence of one chiral center at the tertiary alcohol carbon, resulting in two enantiomeric forms that may exhibit differential pharmacological activities. The spatial arrangement of the substituents around this chiral center influences the compound's binding affinity to muscarinic receptors and its selectivity profile across different receptor subtypes. The piperidine ring system exists in a chair conformation, with the nitrogen atom positioned to optimize electrostatic interactions with target receptors while maintaining appropriate lipophilicity for central nervous system penetration.

Structural ParameterValueSignificance
Molecular FormulaC₂₀H₃₁NO (free base)Defines basic composition
Molecular Weight301.4662 Da (free base)Influences pharmacokinetics
Chiral Centers1Determines stereochemistry
Ring Systems3 (phenyl, cyclohexyl, piperidine)Contributes to receptor binding
Log P4.49Indicates lipophilicity
Melting Point258.5°CReflects molecular stability

The physicochemical properties of trihexyphenidyl hydrochloride are optimized for oral bioavailability and central nervous system penetration. The compound exhibits moderate lipophilicity with an octanol-water partition coefficient (Log P) of 4.49, facilitating passive diffusion across biological membranes while maintaining sufficient aqueous solubility for pharmaceutical formulation. The presence of a tertiary alcohol group provides hydrogen bond donating capability, while the piperidine nitrogen serves as a hydrogen bond acceptor, creating a balanced profile for protein-drug interactions. The compound's solubility in water is limited to approximately 18 mg/L, necessitating the use of the more soluble hydrochloride salt form for pharmaceutical applications.

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

337.2172423 g/mol

Monoisotopic Mass

337.2172423 g/mol

Heavy Atom Count

23

Appearance

White Solid

Melting Point

>251°C

UNII

AO61G82577

Related CAS

144-11-6 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 9 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (22.22%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (77.78%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (22.22%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (22.22%): Causes skin irritation [Warning Skin corrosion/irritation];
H317 (22.22%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H319 (22.22%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (22.22%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (22.22%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H350 (22.22%): May cause cancer [Danger Carcinogenicity];
H360 (22.22%): May damage fertility or the unborn child [Danger Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pharmacology

Trihexyphenidyl Hydrochloride is the hydrochloride salt form of trihexyphenidyl, a synthetic, substituted piperidine with parasympatholytic activity used mostly in Parkinson's disease. Trihexyphenidyl hydrochloride antagonizes activities of acetylcholine via muscarinic receptors. This balances the cholinergic and dopaminergic activity in the basal ganglia leading to an improvement of classic Parkinson symptoms such as rigidity and tremor. In addition, trihexyphenidyl hydrochloride exerts a direct antispasmodic effect on smooth muscle.

MeSH Pharmacological Classification

Muscarinic Antagonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Acetylcholine (muscarinic)
CHRM [HSA:1128 1129 1131 1132 1133] [KO:K04129 K04130 K04131 K04132 K04133]

Pictograms

Health Hazard Acute Toxic Irritant

Acute Toxic;Irritant;Health Hazard

Other CAS

52-49-3

Wikipedia

Trihexyphenidyl hydrochloride

Use Classification

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15

Centrally acting anticholinergic drug trihexyphenidyl is highly effective in reducing nightmares associated with post-traumatic stress disorder

Katsumasa Sogo, Masanobu Sogo, Yoshie Okawa
PMID: 33991066   DOI: 10.1002/brb3.2147

Abstract

Following a case study on scopolamine butyl bromide, an anticholinergic drug, we studied the effect of a central anticholinergic drug on post-traumatic stress disorder (PTSD)-related flashbacks and nightmares.
We administered trihexyphenidyl (TP) to 34 patients with refractory PTSD-related nightmares and flashbacks (open-label trial [n = 22]; single-blind trial [n = 12]), who had previously received psychiatric treatment for approximately 2-15 years, without therapeutic benefits. The effect of TP was determined using the Clinician-Administered PTSD Scale (CAPS) and the Impact of Event Scale-Revised (IES-R).
Overall, most patients reported an improvement to none or mild on the CAPS for nightmares (88%) and flashbacks (79%).
This study is the first to demonstrate the potential efficacy of TP in the treatment of refractory PTSD-related nightmares and flashbacks. Further double-blind, randomized control trials are needed to explore the potential clinical benefits of TP in PTSD.


Beneficial role of central anticholinergic agent in preventing the development of symptoms in mouse model of post-traumatic stress disorder

Harpreet Kaur, Ravjot Kaur, Amteshwar Singh Jaggi, Anjana Bali
PMID: 32712590   DOI: 10.1515/jbcpp-2019-0196

Abstract

Objectives The present study was designed to investigate the effectiveness of trihexyphenidyl, a central anticholinergic drug, in preventing the post-traumatic stress disorder (PTSD) symptoms in a mouse model. Methods Mice were subjected to underwater trauma stress for 30 s on day 1 followed by three situational reminders (3rd, 7th and 14th day). Thereafter, the behavioral alterations including freezing behavior were noted on 21st day. The serum corticosterone levels were measured as a biochemical marker of trauma. Elevated plus maze test was done on day 1 and day 2 to assess the memory formation following exposure to trauma. Results Trauma and situational reminders were associated with a significant development of behavioral changes and freezing behavior on the 21st day. Moreover, there was also a significant decrease in the serum corticosterone levels. A single administration of trihexyphenidyl (2 and 5 mg/kg) significantly restored trauma associated-behavioral changes and serum corticosterone levels. Moreover, it significantly increased the transfer latency time on day 2 following stress exposure in comparison to normal mice suggesting the inhibition of memory formation during trauma exposure. Trihexyphenidyl also led to significant reduction in freezing behavior in response to situational reminders again suggesting the inhibition of formation of aversive fear memory. Conclusion The blockade of central muscarinic receptors may block the formation of aversive memory during the traumatic event, which may be manifested in form of decreased contextual fear response during situational reminders. Central anticholinergic agents may be potentially useful as prophylactic agents in preventing the development of PTSD symptoms.


Treatment of Tardive Dyskinesia

Hassaan H Bashir, Joseph Jankovic
PMID: 32279716   DOI: 10.1016/j.ncl.2020.01.004

Abstract

Tardive dyskinesia (TD) is an iatrogenic condition that encompasses a wide phenomenological spectrum of movement disorders caused by exposure to dopamine receptor blocking agents (DRBAs). TD may cause troublesome or disabling symptoms that impair quality of life. Due to frequent, often inappropriate, use of DRBAs, TD prevalence rates among patients exposed to DRBAs continue to be high. The judicious use of DRBAs is key to the prevention of TD, reduction of disease burden, and achieving lasting remission. Dopamine-depleting vesicular monoamine transporter type 2 inhibitors are considered the treatment of choice of TD.


Botulinum toxin type A versus anticholinergics for cervical dystonia

Filipe B Rodrigues, Gonçalo S Duarte, Mafalda Castelão, Raquel E Marques, Joaquim Ferreira, Cristina Sampaio, Austen P Moore, João Costa
PMID: 33852744   DOI: 10.1002/14651858.CD004312.pub3

Abstract

This is an update of a Cochrane Review first published in 2005. Cervical dystonia is the most common form of focal dystonia and is a highly disabling movement disorder, characterised by involuntary, usually painful, head posturing. Currently, botulinum toxin type A (BtA) is considered the first line therapy for this condition. Before BtA, anticholinergics were the most widely accepted treatment.
To compare the efficacy, safety, and tolerability of BtA versus anticholinergic drugs in adults with cervical dystonia.
We searched the Cochrane Movement Disorders' Trials Register to June 2003, screened reference lists of articles and conference proceedings to September 2018, and searched CENTRAL, MEDLINE, and Embase, with no language restrictions, to July 2020.
Double-blind, parallel, randomised trials (RCTs) of BtA versus anticholinergic drugs in adults with cervical dystonia.
Two review authors independently assessed records, selected included studies, extracted data using a paper pro forma, and evaluated the risk of bias and quality of the evidence. We resolved disagreements by consensus or by consulting a third review author. If enough data had been available, we were to perform meta-analyses using a random-effects model for the comparison of BtA versus anticholinergic drugs to estimate pooled effects and corresponding 95% confidence intervals (95% CI). The primary efficacy outcome was improvement in cervical dystonia-specific impairment. The primary safety outcome was the proportion of participants with any adverse event.
We included one RCT of moderate overall risk of bias (as multiple domains were at unclear risk of bias), which included 66 BtA-naive participants with cervical dystonia. Two doses of BtA (Dysport; week 0 and 8; mean dose 262 to 292 U) were compared with daily trihexyphenidyl (up to 24 mg daily). The trial was sponsored by the BtA producer. BtA reduced cervical dystonia severity by an average of 2.5 points (95% CI 0.68 to 4.32) on the Toronto Western Spasmodic Torticollis Rating Scale (TWSTRS) severity subscale 12 weeks after injection, compared to trihexyphenidyl. More participants reported adverse events in the trihexyphenidyl treatment group (76 events), compared with the BtA group (31 events); however, the difference in dropouts due to adverse events was inconclusive between groups. There was a decreased risk of dry mouth, and memory problems with BtA, but the differences were inconclusive between groups for the other reported side effects (blurred vision, dizziness, depression, fatigue, pain at injection site, dysphagia, and neck weakness).
We found very low-certainty evidence that BtA is more effective, better tolerated, and safer than trihexyphenidyl. We found no information on a dose-response relationship with BtA, differences between BtA formulations or different anticholinergics, the utility of electromyography-guided injections, or the duration of treatment effect.


A Novel Reduced Graphene Oxide Modified Carbon Paste Electrode for Potentiometric Determination of Trihexyphenidyl Hydrochloride in Pharmaceutical and Biological Matrices

Josip Radić, Maša Buljac, Boštjan Genorio, Ema Gričar, Mitja Kolar
PMID: 33922519   DOI: 10.3390/s21092955

Abstract

A novel promising carbon paste electrode with excellent potentiometric properties was prepared for the analysis of trihexyphenidyl hydrochloride (THP), the acetylcholine receptor and an anticholinergic drug in real samples. It contains 10.2% trihexyphenidy-tetraphenylborate ionic pair as the electroactive material, with the addition of 3.9% reduced graphene oxide and 0.3% of anionic additive into the paste, which consists of 45.0% dibutylphthalate as the solvent mediator and 40.6% graphite. Under the optimized experimental conditions, the electrode showed a Nernstian slope of 58.9 ± 0.2 mV/decade with a regression coefficient of 0.9992. It exhibited high selectivity and reproducibility as well as a fast and linear dynamic response range from 4.0 × 10
to 1.0 × 10
M. The electrode remained usable for up to 19 days. Analytical applications showed excellent recoveries ranging from 96.8 to 101.7%, LOD was 2.5 × 10
M. The electrode was successfully used for THP analysis of pharmaceutical and biological samples.


Postpartum psychosis in mothers with SARS-CoV-2 infection: A case series from India

Alka A Subramanyam, Hrishikesh B Nachane, Niraj N Mahajan, Snehal Shinde, Smita D Mahale, Rahul K Gajbhiye
PMID: 33271702   DOI: 10.1016/j.ajp.2020.102406

Abstract




Patient-reported responses to medical treatment in primary dystonia

Kyung Ah Woo, Han-Joon Kim, Dallah Yoo, Ji-Hyun Choi, Junghwan Shin, Sangmin Park, Ryul Kim, Beomseok Jeon
PMID: 32249176   DOI: 10.1016/j.jocn.2020.03.025

Abstract

In the absence of pathogenesis-targeted therapy in most types of primary dystonia, the current management strategy is largely symptomatic. Our aim was to comparatively evaluate the patients' perception of symptomatic benefits with the medical treatment of primary dystonia. We reviewed the medical records of 206 patients who received medical treatment upon diagnosis of primary dystonia. The patients were prescribed five different dystonia medications: clonazepam, trihexyphenidyl, nortriptyline, baclofen, and levodopa. Patients tried one type of medicine during each following week and whether each medication was beneficial was recorded in a binary fashion. Subgroups analysis was performed according to the body distribution, duration, ages at onset and treatment of dystonia. A total of 172 patients were included in the analysis. The majority (84%) had focal dystonia, most frequently cervical dystonia and blepharospasm. Clonazepam received the most favorable response (40%), followed by baclofen (20%) and trihexyphenidyl (20%). Patients with focal limb dystonia gave higher rate of positive responses to levodopa (24%) compared to other focal dystonia subgroups. Clonazepam, followed by baclofen and trihexyphenidyl is a useful pharmacologic option for primary dystonia. Levodopa can be considered for isolated limb dystonia.


Waddling Gait: A complication of valproate therapy and a thought beyond vitamin D deficiency

Amit Sharma, Siddhartha Sinha, Amit Narang, Dushyant K Chouhan, Sumit Gupta
PMID: 32190378   DOI: 10.18295/squmj.2020.20.01.016

Abstract

Proximal muscle weakness is a common presentation in paediatric-orthopaedic clinics and is frequently paired with a vitamin D deficiency diagnosis. Recently, side effects of the extensive use of antiepileptic and antipsychotic drugs such as sodium valproate in childhood disorders are being documented. Sodium valproate causes a time-dependent, drug-induced proximal myopathy. We report a 13-year-old female patient who presented at the Orthopaedic Outpatient Department at Lady Hardinge Medical College, New Delhi, India, in 2019 with an abnormal gait. The patient was taking a combination therapy of sodium valproate, risperidone and trihexyphenidyl for absence seizures and a mood disorder. Following clinical investigations, the patient was diagnosed with proximal myopathy. As a result of elevated serum alkaline phosphatase and creatine kinase myocardial band levels, sodium valproate was replaced with ethosuximide and a carnitine supplementation was prescribed. The patient fully recovered and regained full mobility. Proximal myopathy had been incorrectly managed and assumed to be caused by a vitamin D deficiency.


Trihexyphenidyl for treatment of dystonia in ataxia telangiectasia: a case report

Liping Zhang, Yu Jia, Xiaohong Qi, Mingyu Li, Shiyu Wang, Yuping Wang
PMID: 31691010   DOI: 10.1007/s00381-019-04399-3

Abstract

Ataxia telangiectasia (AT) is an autosomal recessive multisystem disorder caused by mutations of ATM gene. And dystonia may develop as a late manifestation in typical AT. Here we report a novel homozygous frameshift ATM mutation (c.1402_1403delAA; p. K468Efs*18) in a 10-year-old male. The patient was diagnosed as typical AT according to clinical presentations which included progressive cerebellar ataxia, oculocutaneous telangiectasia, immune deficiency, and cerebellar atrophy. The genetic finding confirmed the diagnosis. Severe dystonia was presented in late stage of this disease. After 3 months of trihexyphenidyl treatment, the frequency of dystonia was reduced significantly. Although dystonia is not uncommon in phenotype spectrum of AT, compared with other symptoms of this syndrome, such as cerebellar ataxia and dysarthria, dystonia can be treated.


Trihexyphenidyl induced malignant hyperthermia in a patient with Parkinson's disease complicated with pneumonia: A case report

Jun Zhao, Gang Xu, Congrui Feng, Yuluo Chen, Yanhong Kang, Feng Liu, Wei Ma
PMID: 32443324   DOI: 10.1097/MD.0000000000020129

Abstract

Drug-induced fever is easy to overlook in respiratory departments. High fever is a rare side effect of trihexyphenidyl, which can be used clinically to treat Parkinson's disease. Syndrome of inappropriate antidiuretic hormone secretion (SIADH) is a group of clinical syndromes caused by various diseases, resulting in water retention and refractory hyponatremia. However, pneumonia combined with malignant hyperthermia and SIADH has rarely been reported. We describe an unusual case of malignant hyperthermia and refractory hyponatremia due to trihexyphenidyl adverse reaction.
Fifty-five-year-old male with pneumonia presented with malignant hyperthermia and refractory hyponatremia has a history of Parkinson's disease.
Early considerations related the described hyperthermia findings to the manifestations of pneumonia. However, the last findings were due to trihexyphenidyl adverse reaction.
Broad-spectrum antibiotics, oral and intravenous supplement of concentrated sodium chloride, drug, and physical cooling.
The patient survived. During the 3-month follow up, the patient was no recurrence of fever or hyponatremia.
High fever and SIADH can be a rare adverse reaction to trihexyphenidyl. Therefore, possible drug factors should be considered in the case. Consideration of other possible causes can improve early diagnosis and treatment of patients with fever of unknown origins.


Explore Compound Types